molecular formula C18H15Cl2N3OS B2590243 1-(2,4-dichlorophenyl)-N-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899750-35-7

1-(2,4-dichlorophenyl)-N-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No.: B2590243
CAS No.: 899750-35-7
M. Wt: 392.3
InChI Key: MFODZPWTUUCCMZ-UHFFFAOYSA-N
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Description

1-(2,4-dichlorophenyl)-N-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a useful research compound. Its molecular formula is C18H15Cl2N3OS and its molecular weight is 392.3. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

Studies on related compounds have focused on the synthesis of novel heterocyclic derivatives, such as pyrazoles, pyrimidines, and thiazoles, with potential antimicrobial activities. For example, Gad-Elkareem et al. (2011) explored the synthesis of thio-substituted ethyl nicotinate derivatives and their in vitro antimicrobial activities (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011). Similarly, Mansour et al. (2020) reported on the synthesis of new cytotoxic heterocyclic compounds bearing biphenyl-4-yl and 4-(dimethylamino)phenyl substituents, highlighting their potential in medicinal chemistry (Mansour, Sayed, Al-halim, Marzouk, & Shaban, 2020).

Crystal Structure and Molecular Analysis

Research also extends to the determination of crystal structures and molecular analysis of heterocyclic compounds. Prabhuswamy et al. (2016) synthesized a specific compound and analyzed its crystal structure via X-ray diffraction, providing insights into molecular interactions and stability (Prabhuswamy, Kumara, Pavithra, Kumar, & Lokanath, 2016).

Optoelectronic Properties and Molecular Modeling

The study of optoelectronic properties and molecular modeling of related compounds is another area of interest. Ahmad et al. (2021) discussed the synthesis of thiophene-2-carboxamides and their electronic and nonlinear optical properties, showcasing the importance of these compounds in materials science (Ahmad et al., 2021).

Inhibitory Activities and Biological Evaluation

Compounds with similar structures have been evaluated for various biological activities, including as enzyme inhibitors and in antimycobacterial, antifungal, and antiobesity studies. For instance, Elumalai et al. (2014) explored the acetylcholinesterase enzyme inhibitor activity of novel pyrazinamide condensed tetrahydropyrimidines, contributing to neurodegenerative disease research (Elumalai, Ali, Elumalai, Eluri, & Srinivasan, 2014).

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-N-thiophen-2-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3OS/c19-12-5-6-13(14(20)11-12)17-15-3-1-7-22(15)8-9-23(17)18(24)21-16-4-2-10-25-16/h1-7,10-11,17H,8-9H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFODZPWTUUCCMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=C(C=C(C=C3)Cl)Cl)C(=O)NC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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